molecular formula C8H18O6S2 B14035428 (2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

Cat. No.: B14035428
M. Wt: 274.4 g/mol
InChI Key: VSVQTTLVMCEAEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Hexane-2,5-diol+2CH3SO2ClDimethylmyleran+2HCl\text{Hexane-2,5-diol} + 2 \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{Dimethylmyleran} + 2 \text{HCl} Hexane-2,5-diol+2CH3​SO2​Cl→Dimethylmyleran+2HCl

Industrial Production Methods

In industrial settings, the production of dimethylmyleran involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethylmyleran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of dimethylmyleran .

Scientific Research Applications

Dimethylmyleran has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylmyleran is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity makes it a valuable tool in both research and industrial applications .

Biological Activity

(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate, commonly referred to as Treosulfan, is a bifunctional alkylating agent utilized primarily in cancer therapy. This compound is particularly noted for its effectiveness against various types of ovarian cancer and is often used in conjunction with surgical procedures or palliative care. Understanding the biological activity of Treosulfan involves examining its mechanisms of action, effects on cellular processes, and implications in clinical settings.

Treosulfan functions as an alkylating agent through the formation of reactive carbonium ions upon hydrolysis. These ions subsequently react with DNA, leading to the formation of intrastrand cross-links primarily at the N7 position of guanine bases. This alkylation interferes with DNA replication and transcription, ultimately triggering cellular apoptosis when the damage is irreparable .

Key Mechanisms:

  • Alkylation : The primary mechanism involves the transfer of alkyl groups to DNA, resulting in cross-linking that prevents proper DNA function.
  • Cross-linking : Specifically targets guanine residues, creating lesions that can lead to mutations if not repaired.
  • Cellular Response : Cells with extensive DNA damage may activate apoptotic pathways, leading to cell death.

Biological Activity and Efficacy

Treosulfan's efficacy has been evaluated in various studies focusing on its cytotoxic effects against cancer cells. Its ability to induce DNA damage has been linked to significant antitumor activity.

Case Studies:

  • Ovarian Cancer Treatment : Clinical trials have highlighted Treosulfan's effectiveness as a first-line treatment for ovarian cancer, demonstrating improved survival rates when used in combination with other chemotherapeutic agents .
  • Chronic Myelogenous Leukemia (CML) : Research indicates that Treosulfan exhibits potent activity against CML by inducing apoptosis in leukemic cells through its alkylating properties .

Research Findings

Recent studies have provided insights into the specific biological activities associated with Treosulfan:

  • DNA Damage Induction : Treosulfan has been shown to significantly increase levels of DNA double-strand breaks (DSBs) in treated cells, which are critical indicators of cytotoxicity .
  • Repair Pathways : The presence of O6-methylguanine adducts induced by Treosulfan can lead to mutations if not repaired by the cellular machinery, emphasizing the importance of DNA repair mechanisms in determining cellular outcomes post-treatment .

Comparative Analysis

The following table summarizes key characteristics and findings related to Treosulfan compared to other alkylating agents:

CompoundMechanism of ActionPrimary UseNotable Effects
TreosulfanAlkylation and cross-linking of DNAOvarian cancer treatmentInduces apoptosis; significant DSBs
BusulfanAlkylation through methanesulfonate groupsChronic myelogenous leukemiaCross-links DNA; cytotoxic effects
Methyl Methanesulfonate (MMS)Alkylation leading to mutagenesisResearch applicationsInduces mutations; less selective

Properties

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

IUPAC Name

(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

InChI

InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3

InChI Key

VSVQTTLVMCEAEE-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C

Origin of Product

United States

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